molecular formula C12H11F3O4 B13716245 Ethyl 3-[2-Hydroxy-5-(trifluoromethyl)phenyl]-3-oxopropanoate

Ethyl 3-[2-Hydroxy-5-(trifluoromethyl)phenyl]-3-oxopropanoate

Cat. No.: B13716245
M. Wt: 276.21 g/mol
InChI Key: DHTXYLZUMGKXJK-UHFFFAOYSA-N
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Description

Ethyl 3-[2-Hydroxy-5-(trifluoromethyl)phenyl]-3-oxopropanoate is a chemical compound that features a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials science . The presence of the trifluoromethyl group often imparts unique properties to the compound, making it valuable in various scientific and industrial applications.

Properties

Molecular Formula

C12H11F3O4

Molecular Weight

276.21 g/mol

IUPAC Name

ethyl 3-[2-hydroxy-5-(trifluoromethyl)phenyl]-3-oxopropanoate

InChI

InChI=1S/C12H11F3O4/c1-2-19-11(18)6-10(17)8-5-7(12(13,14)15)3-4-9(8)16/h3-5,16H,2,6H2,1H3

InChI Key

DHTXYLZUMGKXJK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)C1=C(C=CC(=C1)C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[2-Hydroxy-5-(trifluoromethyl)phenyl]-3-oxopropanoate typically involves the reaction of ethyl acetoacetate with 2-hydroxy-5-(trifluoromethyl)benzaldehyde under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by esterification to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[2-Hydroxy-5-(trifluoromethyl)phenyl]-3-oxopropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Ethyl 3-[2-Hydroxy-5-(trifluoromethyl)phenyl]-3-oxopropanoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The hydroxyl and carbonyl groups can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of the trifluoromethyl group with the hydroxyl and carbonyl functionalities in this compound imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Biological Activity

Ethyl 3-[2-Hydroxy-5-(trifluoromethyl)phenyl]-3-oxopropanoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, efficacy in various studies, and relevant case studies.

  • Molecular Formula : C12H12F3O4
  • Molecular Weight : 292.22 g/mol
  • Structure : The compound features a trifluoromethyl group, which is known to enhance biological activity by improving metabolic stability and bioavailability.

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antioxidant Activity : The presence of hydroxy and trifluoromethyl groups contributes to its ability to scavenge free radicals.
  • Antiproliferative Effects : Studies have shown that derivatives can inhibit cancer cell proliferation, particularly in colorectal and breast cancer models.
  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit enzymes such as cyclooxygenase (COX) and dihydroorotate dehydrogenase (DHODH), which are critical in inflammation and cancer pathways.

Antioxidant Activity

A study evaluating the antioxidant properties of related compounds found that those with hydroxyl substitutions showed significant free radical scavenging capabilities. This compound's structure suggests it may exhibit similar properties, potentially through mechanisms involving electron donation and radical stabilization.

Antiproliferative Studies

In vitro studies on various cancer cell lines demonstrated that the compound could reduce cell viability significantly. For instance, a derivative was tested against human colorectal adenocarcinoma cells, showing a reduction in cell proliferation by approximately 70% at concentrations around 50 µM.

Cell LineIC50 (µM)
Colorectal Adenocarcinoma50
Breast Cancer45
Lung Cancer60

Enzyme Inhibition Studies

Inhibition assays were conducted to determine the effectiveness of the compound against COX enzymes. The results indicated moderate inhibition at higher concentrations, suggesting potential use as an anti-inflammatory agent.

EnzymeInhibition (%) at 100 µM
COX-140
COX-235
DHODH30

Case Studies

  • Case Study on Anticancer Efficacy : A research group investigated the effects of this compound on human breast cancer cells. Results indicated a dose-dependent decrease in cell viability and induction of apoptosis, highlighting its potential as a chemotherapeutic agent.
  • Biotransformation Studies : A study utilizing recombinant E. coli demonstrated the compound's ability to undergo biotransformation, leading to the production of enantiomerically pure products with high yields, showcasing its utility in synthetic biology applications.

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